

# Application Notes and Protocols for Catalytic Enantioselective Reactions Involving Aliphatic Nitroso Compounds

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## Compound of Interest

Compound Name: **Nitrosoethane**

Cat. No.: **B1204541**

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## Introduction

Aliphatic C-nitroso compounds, such as **nitrosoethane**, are highly reactive and often unstable species, making their direct use in synthesis challenging. A prevalent and effective strategy to harness their reactivity in a controlled manner is their *in situ* generation from stable precursors, such as  $\alpha$ -halooximes or hydroxylamines. These transient nitrosoalkenes are potent electrophiles and dienophiles, enabling a range of valuable catalytic enantioselective transformations for the synthesis of chiral nitrogen- and oxygen-containing molecules, which are crucial building blocks in medicinal chemistry and drug development.

This document provides an overview of key catalytic enantioselective reactions involving transient aliphatic nitroso compounds, including detailed protocols and quantitative data for hetero-Diels-Alder reactions and conjugate additions. While specific data for **nitrosoethane** is limited in the current literature, the following examples with substituted nitrosoalkenes illustrate the general principles and synthetic utility of this compound class.

## I. Catalytic Enantioselective Hetero-Diels-Alder (HDA) Reactions

The hetero-Diels-Alder reaction of nitroso compounds is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are versatile chiral synthons. The development of catalytic asymmetric versions of this reaction using transient nitrosoalkenes has opened avenues to highly functionalized heterocyclic compounds with excellent stereocontrol.

## Application Note: Organocatalytic Inverse-Electron-Demand Oxa-Diels-Alder (IEDDA) Reaction

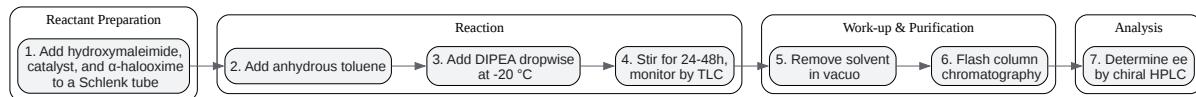
An organocatalyst-promoted enantioselective inverse-electron-demand oxa-Diels-Alder (IEDDA) reaction has been developed between hydroxymaleimides and in situ generated nitrosoalkenes. This method provides access to a variety of chiral hemiketals containing 5,6-dihydro-4H-1,2-oxazines and succinimide frameworks with two adjacent quaternary stereocenters in excellent yields, diastereoselectivities, and enantioselectivities<sup>[1][2]</sup>. The reaction is catalyzed by a cinchona alkaloid-derived squaramide catalyst.

### Quantitative Data for Organocatalytic IEDDA Reaction

Entry	$\alpha$ -Halooxime Precursor (R)	Dienophile (R')	Catalyst Loading (mol%)	Yield (%)	dr	ee (%)	Reference
1	Phenyl	N-Phenyl	10	99	>99:1	99	[1]
2	4-Chlorophenyl	N-Phenyl	10	98	>99:1	99	[1]
3	4-Methylphenyl	N-Phenyl	10	97	>99:1	99	[1]
4	2-Thienyl	N-Phenyl	10	99	>99:1	98	[1]
5	Phenyl	N-Benzyl	10	95	>99:1	99	[1]
6	Phenyl	N-Methyl	10	92	99:1	98	[1]

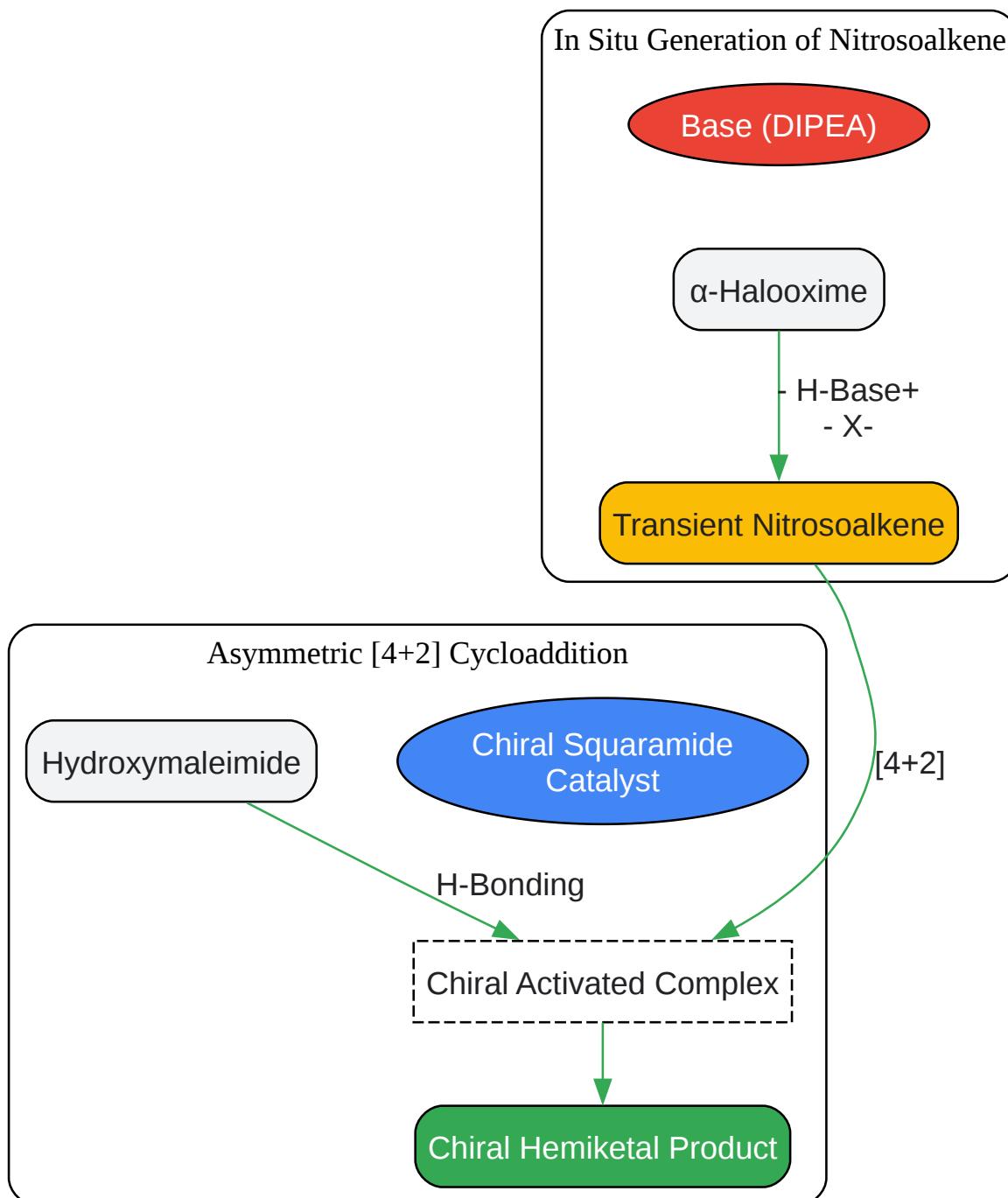
# Experimental Protocol: General Procedure for the Organocatalytic IEDDA Reaction[1]

- Reactant Preparation: To a dried Schlenk tube are added the hydroxymaleimide (0.12 mmol, 1.2 equiv), the cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 10 mol%), and the  $\alpha$ -halooxime (0.1 mmol, 1.0 equiv).
- Solvent Addition: Anhydrous toluene (1.0 mL) is added to the tube under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Diisopropylethylamine (DIPEA) (0.12 mmol, 1.2 equiv) is then added dropwise to the stirred solution at the specified reaction temperature (typically -20 °C).
- Reaction Monitoring: The reaction mixture is stirred at this temperature for the specified time (typically 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
- Purification: The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired chiral hemiketal product.
- Analysis: The enantiomeric excess (ee) of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).



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Experimental workflow for the organocatalytic IEDDA reaction.



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Proposed mechanism of the organocatalytic IEDDA reaction.

## II. Catalytic Enantioselective Conjugate Addition to Nitrosoalkenes

The umpolung (polarity-inverted) reactivity of in situ generated nitrosoalkenes makes them excellent acceptors for nucleophiles in conjugate addition reactions. This strategy has been successfully applied to the asymmetric  $\alpha$ -sulfonylation of ketones, providing chiral  $\alpha$ -sulfonyl ketones, which are valuable synthetic intermediates.

# Application Note: Organocatalytic Asymmetric $\alpha$ -Sulfonylation of Ketones

The first organocatalytic asymmetric conjugate addition of thiols to transient nitrosoalkenes has been reported, yielding chiral non-racemic  $\alpha$ -sulfonylated ketones[3][4]. This reaction proceeds through an umpolung fashion relative to traditional enolate chemistry and utilizes a cinchona alkaloid-derived catalyst to control the stereochemistry. The nitrosoalkene is generated *in situ* from an  $\alpha$ -bromooxime.

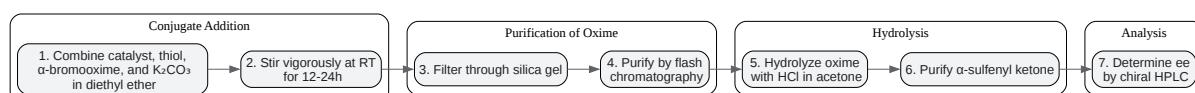
## Quantitative Data for Organocatalytic $\alpha$ -Sulfonylation

Entry	$\alpha$ -Bromooxime Precursor (R)	Thiol (R'SH)	Catalyst Loading (mol%)	Yield (%)	ee (%)	Reference
1	Phenyl	4-methoxythiophenol	10	95	92	[3]
2	4-Nitrophenyl	4-methoxythiophenol	10	91	90	[3]
3	4-Methoxyphenyl	4-methoxythiophenol	10	88	91	[3]
4	2-Naphthyl	4-methoxythiophenol	10	94	91	[3]
5	Phenyl	Thiophenol	10	93	91	[3]
6	Phenyl	Benzyl mercaptan	10	85	88	[3]

# Experimental Protocol: General Procedure for the Organocatalytic $\alpha$ -Sulfonylation[3]

- Catalyst and Reagent Preparation: To a vial is added the cinchona alkaloid catalyst (0.02 mmol, 10 mol%) and the thiol (0.2 mmol, 1.0 equiv).
- Solvent and Base Addition: Anhydrous diethyl ether (1.0 mL) is added, followed by the  $\alpha$ -bromooxime (0.3 mmol, 1.5 equiv) and then potassium carbonate ( $K_2CO_3$ ) (0.4 mmol, 2.0 equiv).

- Reaction Conditions: The vial is sealed, and the heterogeneous mixture is stirred vigorously at room temperature for the specified time (typically 12-24 hours).
- Reaction Monitoring: The reaction progress is monitored by TLC.
- Work-up: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with diethyl ether.
- Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixtures) to afford the  $\alpha$ -sulphenyl oxime.
- Hydrolysis to Ketone: The purified oxime is then dissolved in a mixture of acetone and 1 M HCl (e.g., 10:1 v/v) and stirred at room temperature until the hydrolysis is complete (monitored by TLC) to yield the final  $\alpha$ -sulphenyl ketone.
- Analysis: The enantiomeric excess of the  $\alpha$ -sulphenyl ketone is determined by chiral stationary phase HPLC.



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Experimental workflow for the organocatalytic  $\alpha$ -sulphenylation.

## Conclusion

The *in situ* generation of aliphatic nitroso compounds provides a viable pathway for their use in catalytic enantioselective synthesis. The examples of hetero-Diels-Alder reactions and conjugate additions demonstrate that high levels of stereocontrol can be achieved using both organocatalysts and metal-based catalytic systems. These methods furnish valuable chiral building blocks that are of significant interest to the pharmaceutical and fine chemical

industries. Further research in this area is likely to expand the scope of accessible reactions and provide even more efficient and selective transformations involving these transient yet powerful synthetic intermediates.

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## References

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